Encainide
Overview
Description
Molecular Structure Analysis
The molecular formula of Encainide is C22H28N2O2 . It has a molecular weight of 352.5 g/mol . The IUPAC name for Encainide is 4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide .Chemical Reactions Analysis
Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .Scientific Research Applications
Antiarrhythmic Efficacy
- Encainide in Ventricular Arrhythmias : Encainide is recognized for its potent Class I antiarrhythmic properties. It's especially effective against ventricular arrhythmias, showing superior results compared to quinidine in reducing ventricular premature beats post-myocardial infarction (Harrison et al., 1980). Moreover, its efficacy extends to the treatment of nonlife-threatening ventricular arrhythmias, as seen in its ability to suppress arrhythmia episodes predictably (Duff et al., 1982). Encainide has also shown promise in refractory ventricular tachyarrhythmia, demonstrating effectiveness in a majority of patients tested (Chesnie et al., 1983).
Electrophysiological Impact
- Cardiac Conduction System Effects : Encainide impacts the cardiac conduction system significantly. It prolongs conduction in the His-Purkinje system, a crucial component of cardiac electrical conduction, and has shown effects on programmed electrical stimulation and arrhythmia frequency (Mason et al., 1979). Its electrophysiological characteristics, such as slowing myocardial and His Purkinje conduction and its unique profile among class IC agents, have been extensively studied (Mason, 1986).
Effects on Cardiac Excitability
- Impact on Sheep Purkinje Fibers : A study investigating the effects of encainide on sheep Purkinje fibers revealed that it can enhance or decrease cardiac excitability, affecting both passive and active membrane properties.
This multiphasic change in excitability is pivotal in understanding its antiarrhythmic actions and potential arrhythmogenic risks (Arnsdorf et al., 1985).
Hemodynamic Effects
- Intravenous and Long-Term Oral Effects : Studies have shown that encainide has a mild but statistically significant dose-related depressant effect on cardiacfunction when administered intravenously. However, these effects are not significantly different from those observed with other class I agents. Long-term oral administration of encainide did not significantly affect heart rate, blood pressure, left ventricular ejection fraction, or other crucial hemodynamic parameters, indicating a favorable safety profile in this aspect (Sami, 1986).
Application in Specific Arrhythmias
- Supraventricular Arrhythmias : Encainide has been used effectively in treating various supraventricular arrhythmias, including reentry supraventricular tachycardia and Wolff-Parkinson-White syndrome. Its efficacy in preventing recurrence or lessening symptoms has been noted in most cases, with minimal aggravation of arrhythmias and side effects, making it a valuable option for these conditions (Pool, 1986).
Encainide's Electrophysiologic Profile
- Basic and Clinical Cardiac Electrophysiology : Encainide's potent sodium channel antagonism, marked effects on myocardial and His Purkinje conduction, and its distinctive electrophysiologic profile compared to other antiarrhythmic agents, such as flecainide and lorcainide, highlight its unique place in cardiac electrophysiology (Mason, 1986).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPNDMDCLXCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022983 | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-03 g/L | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Encainide | |
CAS RN |
66778-36-7 | |
Record name | Encainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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